molecular formula C19H16N2O2 B14395056 N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide CAS No. 89919-18-6

N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide

Cat. No.: B14395056
CAS No.: 89919-18-6
M. Wt: 304.3 g/mol
InChI Key: ZHENHKFFCKPVRE-UHFFFAOYSA-N
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Description

N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of two phenyl groups attached to the oxazole ring, making it a diphenyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields.

Industrial Production Methods

Industrial production of oxazole derivatives often employs catalytic processes to enhance efficiency and yield. For example, palladium-catalyzed direct arylation of oxazoles can be used to introduce aryl groups at specific positions on the oxazole ring . This method is advantageous due to its regioselectivity and the ability to tolerate a wide range of functional groups.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce oxazolines.

Scientific Research Applications

N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, its ability to form stable complexes with metal ions can enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural feature enhances its potential for forming stable complexes and interacting with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

89919-18-6

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

N-[(2,5-diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C19H16N2O2/c1-2-17(22)20-13-16-18(14-9-5-3-6-10-14)23-19(21-16)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,20,22)

InChI Key

ZHENHKFFCKPVRE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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